N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
CAS No.: 899932-42-4
Cat. No.: VC11898707
Molecular Formula: C23H23Cl2N3OS
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899932-42-4 |
|---|---|
| Molecular Formula | C23H23Cl2N3OS |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H23Cl2N3OS/c1-15-5-7-16(8-6-15)21-22(28-23(27-21)11-3-2-4-12-23)30-14-20(29)26-17-9-10-18(24)19(25)13-17/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29) |
| Standard InChI Key | QLNGKLWHAZBZBG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Introduction
Key Features:
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Spiro System: The spiro [4.5] decane ring system introduces rigidity and spatial complexity.
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Sulfanyl Linkage: The sulfur atom connects the acetamide moiety to the spiro system, influencing its reactivity.
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Chlorinated Aromatic Ring: The dichlorophenyl group enhances electron-withdrawing effects, impacting solubility and binding interactions.
Synthesis Pathways
While specific synthesis details for this compound are not directly available, related compounds often follow these general steps:
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Preparation of the Spiro System:
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Spiro diazaspiro systems are commonly synthesized via cyclization reactions involving diamines and ketones or aldehydes.
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Introduction of Sulfanyl Linkage:
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Thiolation reactions using thiols or disulfides in the presence of catalysts can introduce the sulfanyl group.
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Acetamide Formation:
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Acetamides are typically formed by reacting amines with acyl chlorides or anhydrides under mild conditions.
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Final Substitution:
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Chlorinated aromatic groups can be introduced through nucleophilic substitution reactions or direct coupling methods.
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Pharmaceutical Research
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The structural features suggest potential bioactivity, particularly as:
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Enzyme inhibitors: Sulfanyl and spiro systems are often explored for their binding capabilities in active sites.
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Anticancer agents: Spiro compounds have shown promise in disrupting cellular processes in cancer cells.
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Material Science
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The rigidity of the spiro system could lend itself to applications in designing materials with specific mechanical or optical properties.
Analytical Characterization
To confirm the structure and purity of this compound, standard techniques would be employed:
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Spectroscopic Methods:
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NMR (¹H and ¹³C): To identify chemical environments of hydrogen and carbon atoms.
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FTIR: To detect functional groups like amides and sulfanyl linkages.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Crystallography:
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Single-crystal X-ray diffraction can provide detailed information about bond lengths, angles, and spatial arrangement.
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Challenges in Research
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Complex Synthesis: The combination of spiro systems with multiple substituents requires precise control over reaction conditions.
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Limited Data Availability: Comprehensive studies on this specific compound are scarce, necessitating further research into its properties and applications.
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